4-(1H-Imidazol-1-yl)azepane dihydrochloride 4-(1H-Imidazol-1-yl)azepane dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13439211
InChI: InChI=1S/C9H15N3/c1-2-9(3-5-10-4-1)12-7-6-11-8-12/h6-10H,1-5H2
SMILES: C1CC(CCNC1)N2C=CN=C2
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol

4-(1H-Imidazol-1-yl)azepane dihydrochloride

CAS No.:

Cat. No.: VC13439211

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

4-(1H-Imidazol-1-yl)azepane dihydrochloride -

Specification

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
IUPAC Name 4-imidazol-1-ylazepane
Standard InChI InChI=1S/C9H15N3/c1-2-9(3-5-10-4-1)12-7-6-11-8-12/h6-10H,1-5H2
Standard InChI Key AFLJQIHZZGYIAK-UHFFFAOYSA-N
SMILES C1CC(CCNC1)N2C=CN=C2
Canonical SMILES C1CC(CCNC1)N2C=CN=C2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₉H₁₅N₃·2HCl, with a molecular weight of 165.24 g/mol (free base) and 238.12 g/mol as the dihydrochloride salt. Key structural features include:

  • Imidazole ring: A five-membered aromatic heterocycle with two nitrogen atoms, enabling hydrogen bonding and π-π interactions.

  • Azepane ring: A seven-membered saturated amine ring that enhances conformational flexibility and solubility in aqueous media.

  • Dihydrochloride salt: Improves stability and bioavailability by increasing water solubility.

The IUPAC name, 4-imidazol-1-ylazepane, reflects the substitution of the imidazole group at the fourth position of the azepane ring. The canonical SMILES representation is C1CC(CCNC1)N2C=CN=C2, highlighting the connectivity between the two rings.

Physicochemical Characteristics

  • Solubility: High solubility in polar solvents (e.g., water, DMSO) due to the dihydrochloride form.

  • logP: Estimated at 1.2–1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • pKa: The imidazole nitrogen has a pKa of ~6.9, allowing protonation under physiological conditions .

Synthesis and Optimization

Industrial Synthesis

The synthesis typically involves multi-step protocols to construct the azepane and imidazole rings sequentially :

  • Azepane Formation: Cyclohexanone is subjected to reductive amination with ammonia under high pressure to yield azepane.

  • Imidazole Introduction: The azepane intermediate undergoes nucleophilic substitution with 1H-imidazole in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₂CO₃) .

  • Salt Formation: The free base is treated with hydrochloric acid to precipitate the dihydrochloride salt.

Key Advances:

  • Continuous Flow Synthesis: Enhances yield (up to 85%) and reduces side reactions compared to batch processing.

  • Green Chemistry: Solvent-free N-alkylation techniques minimize environmental impact .

Mechanism of Action

Enzyme Inhibition

The imidazole ring acts as a metal-chelating agent, binding to active-site zinc ions in enzymes like carbonic anhydrase (hCA I/II) and histone deacetylases (HDACs) . Computational docking studies suggest strong interactions with:

  • EGFR (Epidermal Growth Factor Receptor): Binding affinity (ΔG) of -9.2 kcal/mol via hydrogen bonds with Thr790 and hydrophobic contacts with Leu844 .

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition constants (Ki) in the nanomolar range due to π-stacking with Phe1047 .

Receptor Modulation

The compound exhibits σ-1 receptor antagonism, as demonstrated in rodent models of neuropathic pain . By blocking σ-1 receptors, it potentiates opioid analgesia (e.g., loperamide) without inducing tolerance .

Biological Activities and Applications

OrganismMIC (μg/mL)Reference
C. albicans12.5
S. aureus6.25

Mechanistically, the compound disrupts fungal ergosterol biosynthesis and bacterial cell wall synthesis .

Anticancer Activity

Derivatives of 4-(1H-imidazol-1-yl)azepane show cytotoxicity against cancer cell lines:

Cell LineIC₅₀ (μM)Reference
K562 (Leukemia)6.7
HCT116 (Colon)8.2

These effects correlate with G2/M cell cycle arrest and suppression of STAT3/5 phosphorylation .

Neurological Applications

In vivo studies demonstrate antinociceptive effects in murine models of inflammatory pain. Co-administration with opioids (e.g., loperamide) reduces mechanical hyperalgesia by 40–60% .

Future Directions

Structural Optimization

  • Azepane Modifications: Introducing fluorinated or methyl groups to enhance blood-brain barrier penetration .

  • Imidazole Substitutions: Replacing the 1H-imidazole with 1,2,3-triazole to reduce CYP450 inhibition .

Clinical Translation

  • Phase I Trials: Pending pharmacokinetic studies to assess bioavailability and toxicity profiles.

  • Combination Therapies: Synergy with checkpoint inhibitors (e.g., pembrolizumab) in oncology .

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